2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound belongs to the pyrazoloquinoline carboxamide class, characterized by a fused pyrazole-quinoline core substituted with methoxyphenyl groups and a carboxamide side chain. Its structure includes a 4-methoxyphenyl group at position 2 of the pyrazoloquinoline system and an N-[(2-methoxyphenyl)methyl]carboxamide at position 6. The methoxy substituents likely influence its electronic properties and solubility, while the carboxamide moiety may enhance binding to biological targets through hydrogen bonding .
Properties
Molecular Formula |
C26H22N4O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-10-8-18(9-11-19)30-26(32)21-15-27-22-12-7-16(13-20(22)24(21)29-30)25(31)28-14-17-5-3-4-6-23(17)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
ZKMQJFDUOMMOSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the formation of the pyrazoloquinoline core through a cyclization reaction. This can be achieved by reacting an appropriate quinoline derivative with a hydrazine derivative under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step may involve the use of methoxybenzene derivatives and suitable catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, suitable solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, and in the optimization of industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors, to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Pyrazoloquinoline Core
Compound A: 2-(4-Methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide. Compound B: 2-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide .
| Feature | Compound A | Compound B |
|---|---|---|
| Substituent at C2 | 4-Methoxyphenyl | 4-Chlorophenyl |
| Electronic Effects | Electron-donating (-OCH₃) | Electron-withdrawing (-Cl) |
| Lipophilicity (logP)* | Lower | Higher |
| Potential Bioactivity | Enhanced solubility | Increased membrane permeability |
*Predicted based on substituent properties.
The chloro group in Compound B may improve membrane permeability but reduce solubility compared to the methoxy group in Compound A. Chlorinated analogs are often prioritized in drug discovery for enhanced metabolic stability .
Heterocyclic Core Variations
Compound C : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide .
Simplified Pyrazole Analogs
Compound D : N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide .
| Feature | Compound A | Compound D |
|---|---|---|
| Core Structure | Pyrazoloquinoline | Monocyclic pyrazole |
| Substituents | Dual methoxyphenyl | Single methoxyphenyl |
| Side Chain | N-Benzyl carboxamide | N-Hydroxyethyl carboxamide |
| Solubility | Moderate (aromatic core) | High (polar -OH group) |
Compound D’s simplified structure highlights the role of the quinoline core in Compound A for extended planar interactions, which could enhance target binding but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
